molecular formula C13H13NO2 B1313228 Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate CAS No. 188524-66-5

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Cat. No. B1313228
M. Wt: 215.25 g/mol
InChI Key: HXBXYFBJILFUBH-UHFFFAOYSA-N
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Description

The compound “Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrrole compounds are aromatic and exhibit electrophilic substitution reactions similar to other aromatic compounds like benzene. They can undergo reactions such as halogenation, nitration, sulfonation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Applications

A study by Hublikar et al. (2019) describes the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation for in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, highlighting the potential of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives as significant antimicrobial agents. The antimicrobial activity was attributed to the presence of the heterocyclic ring in the structure, and it was noted that introducing a methoxy group into the structure increased the activity (Hublikar et al., 2019).

Synthesis of α-Aminopyrrole Derivatives

Galenko et al. (2019) developed a synthetic pathway for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This synthesis involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" that occurs in a domino mode, leading to pyrrole-containing products. This method facilitates the synthesis of α-aminopyrrole derivatives, which are valuable building blocks in medicinal chemistry, demonstrating the versatility of methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate derivatives in synthesizing biologically relevant compounds (Galenko et al., 2019).

Heterocyclic Chemistry Applications

Dubovtsev et al. (2019) investigated the spiro heterocyclization of Methyl 3-benzoyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate with a carbocyclic enol, showcasing the compound's role in the formation of complex heterocyclic structures. This study emphasizes the compound's utility in constructing novel heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and materials science (Dubovtsev et al., 2019).

Future Directions

The future directions for research on “Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate” would depend on its potential applications. Pyrrole derivatives have been studied for their potential in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2/h3-8,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXYFBJILFUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443083
Record name Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

CAS RN

188524-66-5
Record name Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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